1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
Overview
Description
1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene is a chemical compound with the linear formula BrC6H4OCF2CHF2 . It has a molecular weight of 273.02 and is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [H]C (F) (F)C (F) (F)Oc1ccc (Br)cc1 .Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.4600 (lit.), a boiling point of 195-196 °C (lit.), and a density of 1.628 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Properties
1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene is used in the synthesis of various organic compounds. For example, it plays a role in generating phenyllithium intermediates, which are key in synthesizing naphthalenes and other aromatic compounds. These intermediates exhibit interesting reactions at different temperatures, showing versatility in organic synthesis (Schlosser & Castagnetti, 2001). Moreover, derivatives of this compound have been studied for their fluorescence properties, suggesting potential applications in the field of luminescent materials (Liang Zuo-qi, 2015).
Steric and Electronic Effects
The compound also serves as a model to understand steric and electronic effects in chemistry. For instance, studies have explored how substituents like the trifluoromethyl group influence reactions and molecular structures (Schlosser et al., 2006). Such insights are crucial for designing molecules with specific properties and reactivities.
Organometallic Synthesis
In organometallic chemistry, this compound provides a starting point for creating various organometallic intermediates. These intermediates are used to synthesize a wide range of organometallic compounds, which have applications in catalysis and material science (Porwisiak & Schlosser, 1996).
Crystallography and Molecular Structure
Its derivatives are also subjects of crystallographic studies, helping to understand molecular interactions and packing in solid states. Such studies are significant for material science, particularly in understanding how molecular structure affects the properties of solid materials (Jones et al., 2012).
Safety and Hazards
1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .
Properties
IUPAC Name |
1-bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4O/c9-5-1-3-6(4-2-5)15-8(13,14)7(10,11)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPXJSIMKFXETB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)(F)Br)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720238 | |
Record name | 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113939-45-0 | |
Record name | 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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